Propargylglycine
Overview
Description
Propargylglycine is a non-proteinogenic amino acid characterized by the presence of a propargyl group attached to the alpha carbon of glycine. This compound is known for its role as an inhibitor of various enzymes, including cystathionine gamma-lyase, which is involved in the synthesis of hydrogen sulfide, a significant signaling molecule in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: Propargylglycine can be synthesized through several methods. One common approach involves the condensation of propargyl bromide with glycine derivatives, followed by saponification and hydrolysis . Another method includes the use of propargylation reagents that act as nucleophiles towards carbonyl functionalities in aldehydes or ketones, leading to the formation of homopropargylic alcohols .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The process often includes purification steps such as recrystallization from aqueous solutions or chromatographic techniques to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions: Propargylglycine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the triple bond in the propargyl group to a double or single bond.
Substitution: The propargyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include various substituted glycine derivatives, homopropargylic alcohols, and other functionalized amino acids .
Scientific Research Applications
Propargylglycine has a wide range of applications in scientific research:
Mechanism of Action
Propargylglycine exerts its effects primarily through the irreversible inhibition of enzymes such as cystathionine gamma-lyase and proline dehydrogenase. This inhibition occurs via a mechanism-based process, where the compound forms a covalent bond with the enzyme, leading to its inactivation. This action disrupts the synthesis of hydrogen sulfide and other metabolic processes, which can have significant biological effects .
Comparison with Similar Compounds
Homopropargylglycine: Similar in structure but with a different substitution pattern.
D-Propargylglycine: The enantiomer of this compound with similar inhibitory properties.
DL-Propargylglycine: A racemic mixture used in various studies.
Uniqueness: this compound is unique due to its specific inhibition of cystathionine gamma-lyase and its role in hydrogen sulfide synthesis. Its ability to act as a suicide inhibitor of proline dehydrogenase also sets it apart from other similar compounds, making it a valuable tool in both biochemical research and potential therapeutic applications .
Properties
IUPAC Name |
2-(prop-2-ynylamino)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-2-3-6-4-5(7)8/h1,6H,3-4H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJLQGMTIHCDSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90206892 | |
Record name | Acetic acid, 2-(prop-2-ynylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90206892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58160-95-5 | |
Record name | Acetic acid, 2-(prop-2-ynylamino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058160955 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, 2-(prop-2-ynylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90206892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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